

# Solubility Profile of Acetylpyrazine-d3 in Common Organic Solvents: A Technical Guide

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## Compound of Interest

Compound Name: **Acetylpyrazine-d3**

Cat. No.: **B12384434**

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This technical guide provides a comprehensive overview of the solubility of **Acetylpyrazine-d3** in various common organic solvents. The information is targeted towards researchers, scientists, and professionals in drug development. It is important to note that specific solubility data for the deuterated form, **Acetylpyrazine-d3**, is not readily available in published literature. However, the isotopic substitution of hydrogen with deuterium is generally considered to have a negligible effect on the solubility of a compound. Therefore, this guide presents the solubility data for the non-deuterated form, Acetylpyrazine, as a close and reliable approximation for **Acetylpyrazine-d3**.

## Data Presentation: Quantitative Solubility of Acetylpyrazine

The following tables summarize the quantitative solubility of acetylpyrazine in various organic solvents.

Table 1: Solubility in Common Solvents at Room Temperature

Solvent	Solubility (mg/mL)	Comments
Dimethyl Sulfoxide (DMSO)	100 <sup>[1]</sup>	Ultrasonic assistance may be needed. Hygroscopic nature of DMSO can impact solubility <sup>[1]</sup> .
Dimethyl Sulfoxide (DMSO)	24 <sup>[2]</sup>	Fresh DMSO is recommended as moisture absorption can reduce solubility <sup>[2]</sup> .
Ethanol (95%)	50	Calculated from 1 g in 20 ml <sup>[3]</sup> .

Table 2: Mole Fraction Solubility of Acetylpyrazine in Various Solvents at Different Temperatures<sup>[4][5]</sup>

Temperature (K)	Methanol	Ethanol	Isopropanol	Acetone	Ethyl Acetate	N-Methyl-2-pyrrolidone	Dimethylformamide (DMF) (NMP)
268.15	0.0893	0.0668	0.0489	0.1384	0.1197	0.2315	0.1987
273.15	0.1045	0.0789	0.0587	0.1598	0.1398	0.2678	0.2301
278.15	0.1218	0.0929	0.0701	0.1842	0.1625	0.3089	0.2654
283.15	0.1415	0.1091	0.0833	0.2119	0.1881	0.3553	0.3051
288.15	0.1641	0.1279	0.0986	0.2435	0.2171	0.4078	0.3498
293.15	0.1898	0.1496	0.1164	0.2794	0.2499	0.4671	0.4001
298.15	0.2191	0.1747	0.1371	0.3203	0.2872	0.5341	0.4567
303.15	0.2526	0.2038	0.1611	0.3669	0.3296	0.6098	0.5205
308.15	0.2908	0.2374	0.1889	0.4199	0.3778	0.6953	0.5924

# Qualitative Solubility Summary

Acetylpyrazine is also reported to be:

- Soluble in alcohol and dipropylene glycol[6][7].
- Slightly soluble in chloroform and methanol[8][9].
- Slightly soluble in water[10][11].

## Experimental Protocols

A detailed understanding of the experimental methodology is crucial for replicating and building upon existing solubility data.

### Dynamic Analytic Method for Solubility Determination

A dynamic analytic method was employed to determine the mole fraction solubility of acetylpyrazine in various pure solvents at temperatures ranging from 268.15 K to 308.15 K under atmospheric pressure[4][5].

Methodology:

- Apparatus: A jacketed glass vessel equipped with a magnetic stirrer, a temperature sensor, and a sampling port is used. The temperature of the vessel is controlled by a circulating water bath.
- Procedure: a. An excess amount of acetylpyrazine is added to a known mass of the solvent in the jacketed glass vessel. b. The mixture is continuously stirred to ensure equilibrium is reached. c. The temperature is maintained at the desired setpoint. d. Once the solution reaches equilibrium (i.e., the concentration of the solute in the solution remains constant), a sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to avoid precipitation. e. The concentration of acetylpyrazine in the sample is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC). f. The mole fraction solubility is then calculated from the concentration data.

- Data Correlation: The experimental solubility data can be correlated with thermodynamic models such as the modified Apelblat model, the  $\lambda h$  model, and the NRTL model to predict solubility at different temperatures[4][5].

## Protocol for Preparation of a Stock Solution for In Vivo Studies

For in vivo applications, a multi-component solvent system is often required to achieve the desired concentration and stability. The following protocol yields a clear solution of at least 2.5 mg/mL[1].

Solvent System:

- 10% DMSO
- 40% PEG300
- 5% Tween-80
- 45% Saline

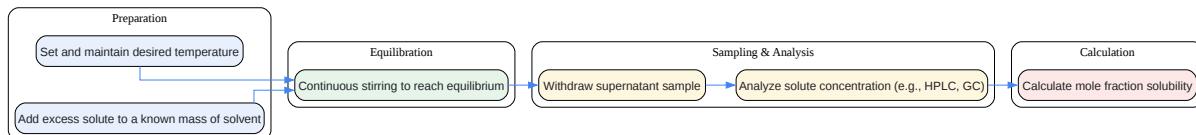
Procedure:

- Prepare a stock solution of acetylpyrazine in DMSO (e.g., 25 mg/mL).
- To prepare a 1 mL working solution, take 100  $\mu$ L of the DMSO stock solution and add it to 400  $\mu$ L of PEG300. Mix thoroughly.
- Add 50  $\mu$ L of Tween-80 to the mixture and mix until uniform.
- Finally, add 450  $\mu$ L of saline to adjust the total volume to 1 mL and mix well.

## Visualizations

### Experimental Workflow for Solubility Determination

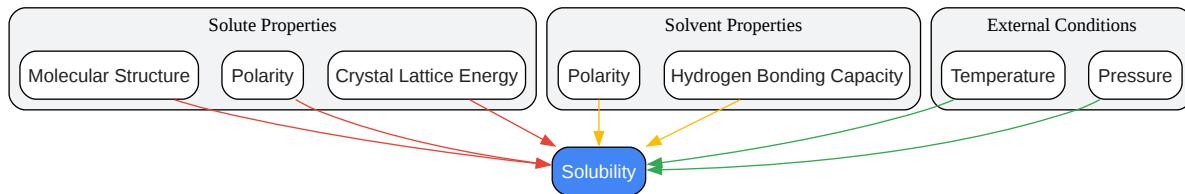
The following diagram illustrates the general workflow for determining the solubility of a compound using the dynamic analytic method.

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Caption: Workflow for Dynamic Solubility Determination.

## Logical Relationship of Solubility Factors

This diagram illustrates the key factors influencing the solubility of a compound.

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